NKP608 is a selective antagonist of the neurokinin-1 (NK1) receptor [, , , , , , , , , , , , , ]. This receptor is a key component in the signaling pathway of Substance P, a neuropeptide involved in various physiological processes, including pain perception, inflammation, and mood regulation [, ]. Due to its high affinity and selectivity for the NK1 receptor, NKP608 serves as a valuable tool for investigating the role of this receptor in various biological systems and disease models.
NKP608 is derived from a class of compounds known as kinase inhibitors, which are designed to interfere with the action of kinases—enzymes that modify other proteins by chemically adding phosphate groups. The compound is classified under the broader category of small-molecule therapeutics, specifically targeting pathways involved in cellular signaling and proliferation.
The synthesis of NKP608 involves several key steps, typically starting from readily available organic precursors. The following outlines a common synthetic route:
Technical parameters such as temperature, pressure, and reaction time are critical during these steps, often optimized through experimental design to maximize yield and purity.
The molecular structure of NKP608 can be described using its chemical formula and three-dimensional conformation.
NKP608 participates in several chemical reactions that are crucial for its biological activity:
These reactions are characterized by kinetic parameters such as rate constants and inhibition constants (IC50 values), which help quantify NKP608's efficacy against targeted kinases.
The mechanism of action of NKP608 primarily involves its interaction with specific kinase targets:
Quantitative studies using biochemical assays provide data on binding affinities and downstream effects on cellular signaling pathways.
NKP608 exhibits distinct physical and chemical properties that influence its behavior in biological systems:
These properties are critical for formulation development and determining appropriate dosing regimens.
NKP608 has several promising applications in scientific research and therapeutic development:
Research continues to explore NKP608's full therapeutic potential across multiple disease states, supported by preclinical trials demonstrating its efficacy in vitro and in vivo.
NKP608 (quinoline-4-carboxylic acid [trans-(2R,4S)-1-(3,5-bis-trifluoromethyl-benzoyl)-2-(4-chloro-benzyl)-piperidin-4-yl]-amide) is a non-peptidic 4-aminopiperidine derivative that functions as a potent, selective antagonist of the substance P-preferring neurokinin-1 (NK1) receptor. Its binding kinetics reveal subnanomolar to low-nanomolar affinity across species, though with notable variations (discussed in Section 1.3). In bovine retina, NKP608 exhibits an IC₅₀ of 2.6 ± 0.4 nM, while affinity for NK2 and NK3 receptors is substantially lower (>100-fold selective) [1] [4]. Saturation binding assays using cloned human NK1 receptors show a dissociation constant (Kd) of 0.26 nM, confirming high-affinity competitive displacement of substance P [10].
Table 1: Binding Kinetics of NKP608 at NK1 Receptors
Tissue/Species | Radioligand | Binding Affinity (IC₅₀ or Ki, nM) | Assay Type |
---|---|---|---|
Bovine retina | Not specified | 2.6 ± 0.4 nM (IC₅₀) | Competitive binding |
Human cloned NK1 | [¹²⁵I]-Tyr⁸-SP | 0.26 nM (Ki) | Saturation |
Rat striatum | [³H]GR205171 | 27 ± 2 nM (IC₅₀) | Competitive binding |
Gerbil midbrain | [³H]GR205171 | 13 ± 2 nM (IC₅₀) | Competitive binding |
Functional antagonism studies further demonstrate that NKP608 inhibits substance P-induced intracellular responses (e.g., calcium mobilization) with similar potency. Its long duration of action is evidenced by sustained NK1 receptor blockade (>24 hours) following single oral doses in gerbil models [1] [6].
Table 2: Functional Antagonist Potency of Select NK1 Antagonists
Compound | Human NK1 pKi | Rat NK1 pKi | ID₅₀ in Gerbil Foot Tapping (mg/kg, p.o.) |
---|---|---|---|
NKP608 | 9.8 | 8.2 | 0.23 |
GR205171 | 10.5 | 7.1 | 0.05 |
RP67580 | 7.9 | 8.9 | Inactive |
Aprepitant | 9.5 | 5.3 | 1.20 |
As a high-affinity NK1 receptor antagonist, NKP608 competitively inhibits substance P (SP) binding, thereby modulating downstream G protein-coupled signaling cascades. Key pathways affected include:
NKP608 exhibits clinically relevant interspecies differences in NK1 receptor affinity and functional blockade:
Table 3: Interspecies Variability in NKP608 Pharmacology
Species | Tissue | Binding IC₅₀ (nM) | Functional Model | ID₅₀/Effective Dose |
---|---|---|---|---|
Gerbil | Midbrain | 13 ± 2 | Agonist-induced foot thumping | 0.15–0.38 mg/kg (p.o.) |
Rat | Striatum | 27 ± 2 | Social interaction test | 0.01–0.1 mg/kg (p.o.) |
Human | Cortex | 0.26* | [³H]SP displacement | Not tested |
Mouse | Whole brain | ~30 | Elevated plus-maze | Inactive up to 10 mg/kg |
*Value from cloned human receptor [10].
Pharmacodynamic differences are equally pronounced:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7